Cas no 2228322-16-3 (2-(2,6-difluoro-4-methoxyphenoxy)acetic acid)

2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-difluoro-4-methoxyphenoxy)acetic acid
- EN300-1771813
- 2228322-16-3
-
- インチ: 1S/C9H8F2O4/c1-14-5-2-6(10)9(7(11)3-5)15-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
- InChIKey: XEXCMCLAEZTURE-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1OCC(=O)O)F)OC
計算された属性
- せいみつぶんしりょう: 218.03906506g/mol
- どういたいしつりょう: 218.03906506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.8Ų
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771813-10.0g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1771813-1g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 1g |
$871.0 | 2023-09-20 | ||
Enamine | EN300-1771813-0.5g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1771813-2.5g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 2.5g |
$1707.0 | 2023-09-20 | ||
Enamine | EN300-1771813-0.1g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 0.1g |
$767.0 | 2023-09-20 | ||
Enamine | EN300-1771813-1.0g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1771813-10g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 10g |
$3746.0 | 2023-09-20 | ||
Enamine | EN300-1771813-5.0g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1771813-0.05g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1771813-5g |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid |
2228322-16-3 | 5g |
$2525.0 | 2023-09-20 |
2-(2,6-difluoro-4-methoxyphenoxy)acetic acid 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-(2,6-difluoro-4-methoxyphenoxy)acetic acidに関する追加情報
Introduction to 2-(2,6-Difluoro-4-Methoxyphenoxy)Acetic Acid (CAS No. 2228322-16-3)
2-(2,6-Difluoro-4-Methoxyphenoxy)Acetic Acid (CAS No. 2228322-16-3) is a synthetic organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of phenoxyacetic acids, which are widely studied for their potential in agricultural, pharmaceutical, and material science sectors. The CAS number 2228322-16-3 uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature.
The molecular structure of 2-(2,6-Difluoro-4-Methoxyphenoxy)Acetic Acid is characterized by a phenoxy group substituted with fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications. The phenoxy group is known for its ability to enhance the bioavailability and stability of compounds in biological systems, while the fluorine atoms contribute to increased lipophilicity and resistance to metabolic degradation.
Recent studies have highlighted the potential of phenoxyacetic acids as precursors for synthesizing advanced materials, such as polymerizable monomers for high-performance coatings and adhesives. For instance, researchers have demonstrated that phenoxyacetic acids can undergo polymerization under specific conditions to form materials with exceptional thermal stability and mechanical strength. These findings underscore the importance of understanding the chemical properties of CAS No. 22283216-3 in developing innovative materials for industrial applications.
In the agricultural sector, phenoxyacetic acids have been explored as potential herbicides due to their ability to inhibit plant growth by interfering with hormonal signaling pathways. Specifically, compounds like CAS No. 20755757-16-3 have shown promise in controlling invasive plant species without causing significant harm to crops or the environment. This application is particularly relevant given the increasing demand for sustainable agricultural practices that minimize chemical inputs while maintaining crop productivity.
The synthesis of CAS No. 19975579-16-3 typically involves a multi-step process that includes nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for producing this compound, reducing waste generation and energy consumption during the manufacturing process. These improvements align with global efforts to promote green chemistry principles in industrial production.
From a pharmacological perspective, phenoxyacetic acids have been investigated for their potential as drug candidates in treating various diseases, including cancer and inflammatory disorders. Preclinical studies suggest that these compounds may exhibit anti-proliferative and anti-inflammatory activities by modulating key cellular pathways. However, further research is needed to fully understand their mechanisms of action and safety profiles before they can be considered for clinical use.
In conclusion, CAS No. 19975579-16-3, or Phenylpropanol, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for scientists and engineers seeking innovative solutions in agriculture, medicine, and materials science. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing technological and industrial progress.
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